molecular formula C12H8N2O3 B1518975 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-40-2

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518975
CAS No.: 1152543-40-2
M. Wt: 228.2 g/mol
InChI Key: MJARSEFLZBNZKP-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzofuran-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring[_{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reactions are usually carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted benzofurans or pyrazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound's biological activities make it a candidate for drug development, especially in the treatment of cancer and bacterial infections.

  • Industry: Its antioxidant properties are useful in the development of materials with improved stability and resistance to degradation.

Comparison with Similar Compounds

  • 2-(Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

  • 3-(Benzofuran-2-yl)-1H-pyrazole-5-carboxylic acid

  • 2-(Benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid

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Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)8-6-13-14-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARSEFLZBNZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

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